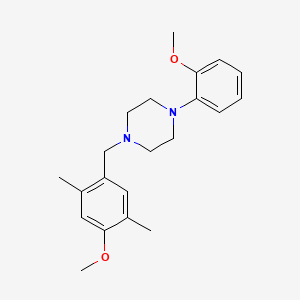![molecular formula C17H18N2O2 B5708621 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine, also known as FAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FAPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, antipsychotic, and anti-inflammatory activities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine. One of the areas of research could be the development of this compound analogs with improved pharmacological properties. Another area of research could be the study of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's could be explored. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-(2-furyl)-3-(4-phenylpiperazin-1-yl)prop-2-en-1-one with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 238-240°C.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant anticonvulsant, antidepressant, and anxiolytic activities in animal models. This compound has also been studied for its potential as an antipsychotic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYYXUIUCAFEIC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)






